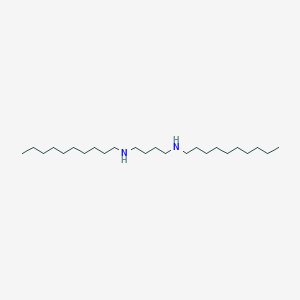

N,N'-didecylbutane-1,4-diamine

Description

Historical Context and Evolution of Diamine Research

The investigation of diamines dates back to the early days of organic chemistry, with simpler, short-chain diamines being among the first to be synthesized and characterized. The initial focus was on their role as monomers in the burgeoning field of polymer science. The development of nylons, for instance, relied on the reaction of diamines with dicarboxylic acids, a landmark achievement that revolutionized the textile and materials industries.

Over time, research expanded to include long-chain aliphatic diamines. This evolution was driven by a growing interest in mimicking biological structures and functions. Scientists began to explore how the length of the aliphatic chain influences the physicochemical properties and reactivity of these molecules. The ability of long-chain diamines to self-assemble and interact with biological membranes became a key area of investigation, leading to their exploration in drug delivery and gene therapy. The development of sophisticated analytical techniques has further enabled a deeper understanding of the complex structures and dynamic behaviors of these molecules.

Significance of N,N'-didecylbutane-1,4-diamine within Diamine Subclasses

This compound belongs to the subclass of N,N'-dialkyl-α,ω-diaminoalkanes. This specific structure, featuring two decyl chains attached to the nitrogen atoms of a butane-1,4-diamine backbone, imparts distinct characteristics. The presence of the long alkyl chains significantly increases the molecule's hydrophobicity and lipophilicity, influencing its solubility, melting point, and interaction with nonpolar environments.

The symmetrical nature of this compound, with identical alkyl substituents on both nitrogen atoms, makes it an interesting candidate for creating well-ordered molecular assemblies. This is in contrast to asymmetric diamines, where the differing substituents can lead to more complex and less predictable packing arrangements. The butane-1,4-diamine core provides a specific spatial arrangement of the amino groups, which is crucial for its function as a building block in coordination chemistry and supramolecular structures.

Multidisciplinary Research Perspectives on this compound

The unique structural features of this compound have positioned it as a molecule of interest in several research fields. Its amphiphilic character is central to its potential applications.

Materials Science: In materials science, the ability of long-chain diamines to form self-assembled monolayers (SAMs) on various substrates is a significant area of research. These organized molecular layers can modify the surface properties of materials, such as their wettability, adhesion, and corrosion resistance. The long decyl chains of this compound are expected to form van der Waals interactions, leading to the formation of stable, ordered monolayers. Such functionalized surfaces have potential applications in electronics, sensors, and protective coatings.

Biomedical Applications: The interaction of long-chain aliphatic diamines with biological systems is a key focus of biomedical research. Studies on related long-chain diamines have shown that they can interact with biological membranes and ion channels. For instance, long-chain 1,ω-diamines have been found to interact with the NMDA receptor complex in the brain. nih.gov Furthermore, the structural motifs present in this compound are found in molecules with antimicrobial and antikinetoplastid activity. researchgate.net The lipophilicity imparted by the decyl chains can enhance the ability of molecules to cross cell membranes, a desirable property for drug delivery systems.

Supramolecular Chemistry: The butane-1,4-diamine backbone provides two coordination sites, making this compound a valuable building block for the construction of larger, more complex supramolecular assemblies. By coordinating with metal ions or other organic molecules, it can form structures such as macrocycles, cages, and polymers. The long alkyl chains can influence the solubility and organization of these supramolecular structures, potentially leading to the creation of novel functional materials.

Synthesis and Catalysis: The synthesis of this compound can be achieved through various organic synthesis routes, often involving the reductive amination of dicarbonyl compounds or the alkylation of diamines. google.com The compound itself can also serve as a ligand in catalysis, where the nitrogen atoms can coordinate to a metal center, and the long alkyl chains can create a specific microenvironment around the catalytic site, potentially influencing the selectivity and activity of the catalyst.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in public literature. However, based on the properties of similar long-chain aliphatic diamines, the following characteristics can be inferred:

| Property | Inferred Value/Characteristic |

| Molecular Formula | C24H52N2 |

| Molecular Weight | 368.69 g/mol |

| Appearance | Likely a waxy solid or viscous liquid at room temperature |

| Solubility | Expected to have low solubility in water and high solubility in nonpolar organic solvents. |

| Melting Point | Higher than shorter-chain diamines due to increased van der Waals forces between the long alkyl chains. |

| Boiling Point | Significantly high due to its high molecular weight. |

| Amphiphilicity | Possesses both hydrophilic (amine groups) and hydrophobic (decyl chains) regions. |

Properties

CAS No. |

41596-82-1 |

|---|---|

Molecular Formula |

C24H52N2 |

Molecular Weight |

368.7 g/mol |

IUPAC Name |

N,N'-didecylbutane-1,4-diamine |

InChI |

InChI=1S/C24H52N2/c1-3-5-7-9-11-13-15-17-21-25-23-19-20-24-26-22-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |

InChI Key |

KQTZLHGFFQTQAU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNCCCCNCCCCCCCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n Didecylbutane 1,4 Diamine

Established Synthetic Routes for N,N'-Dialkylalkanediamines

The preparation of N,N'-dialkylalkanediamines can be achieved through several established synthetic methodologies, primarily through the alkylation of diamines or reductive amination strategies.

Alkylation of Diamines and Alkane-1,4-diamines

Direct alkylation of a primary diamine with an alkyl halide is a conventional method for synthesizing N,N'-dialkylalkanediamines. masterorganicchemistry.com In the context of N,N'-didecylbutane-1,4-diamine, this would involve the reaction of butane-1,4-diamine with a decyl halide.

Copper-catalyzed N-alkenylation of amides and N-arylation of diamines have also been explored, showcasing the versatility of metal-catalyzed approaches in forming C-N bonds. researchgate.netnih.govbeilstein-journals.org While not directly applicable to the synthesis of this compound, these methods highlight the potential for catalytic systems to improve selectivity and efficiency in related transformations.

Reductive Amination Strategies

Reductive amination offers a more controlled and often higher-yielding alternative to direct alkylation for the synthesis of N,N'-dialkylalkanediamines. masterorganicchemistry.com This two-step, one-pot process involves the initial reaction of a diamine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the corresponding amine. organicchemistrytutor.com For the synthesis of this compound, this would typically involve the reaction of butane-1,4-diamine with decanal (B1670006).

The reaction begins with the nucleophilic attack of the amine on the carbonyl group, forming a hemiaminal intermediate. organicchemistrytutor.comnih.gov Subsequent dehydration, often acid-catalyzed, leads to the formation of an imine. organicchemistrytutor.comnih.gov This imine is then reduced to the final amine product using a suitable reducing agent. organicchemistrytutor.com

Several reducing agents are commonly employed in reductive amination, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (STAB) being popular choices due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comutoronto.ca Decaborane (B₁₀H₁₄) in methanol (B129727) has also been reported as an effective reagent for the reductive amination of aldehydes and ketones, acting as both a catalyst for imine formation and a mild reducing agent. organic-chemistry.org

The use of biocatalysts, such as imine reductases (IREDs), has emerged as a sustainable and highly selective method for reductive amination, capable of producing chiral amines with high enantiomeric excess. nih.gov While the direct application to this compound synthesis is not widely documented, the technology shows promise for creating complex diamine structures.

Challenges in High-Yield and Purity Synthesis

A significant challenge in the synthesis of this compound, particularly via direct alkylation, is the control of selectivity. The reaction of butane-1,4-diamine with a decylating agent can lead to a mixture of mono- and di-substituted products, as well as potential quaternization of the nitrogen atoms. Separating these closely related products can be difficult and costly.

In reductive amination, the formation of by-products can also occur. For instance, the self-condensation of the aldehyde (aldol condensation) can compete with the desired imine formation. researchgate.net Furthermore, if the reaction conditions are not carefully controlled, the initially formed secondary amine can react with another molecule of the aldehyde, leading to the formation of a tertiary amine by-product.

The physical properties of long-chain diamines like this compound can also present purification challenges. Their potentially high boiling points and waxy nature may make distillation or crystallization difficult.

| Synthetic Route | Key Reactants | Common Reagents/Catalysts | Potential By-products |

| Direct Alkylation | Butane-1,4-diamine, Decyl halide | Base (e.g., K₂CO₃) | Mono-decylated butane-1,4-diamine, Tri- and tetra-decylated products |

| Reductive Amination | Butane-1,4-diamine, Decanal | NaBH₃CN, NaBH(OAc)₃, B₁₀H₁₄, H₂/Catalyst | Mono-aminated product, Aldol condensation products, Over-alkylation products |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound and minimizing the formation of unwanted by-products.

Kinetic and Thermodynamic Aspects of Reaction Pathways

Alkylation: The kinetics of the alkylation of diamines are influenced by factors such as the nature of the alkylating agent, the solvent, and the basicity of the amine. The reaction proceeds via a nucleophilic substitution mechanism. The relative rates of the first and second alkylation steps determine the product distribution. If the mono-alkylated intermediate is more nucleophilic than the starting diamine, over-alkylation is more likely.

Intermediate Identification and Transformation

In the reductive amination pathway, the key intermediates are the hemiaminal and the imine (or iminium ion). organicchemistrytutor.comnih.gov The hemiaminal is formed from the nucleophilic attack of the amine on the carbonyl group. This intermediate then undergoes dehydration to form the C=N double bond of the imine. This transformation is often the rate-limiting step in the imine formation part of the reaction. The subsequent reduction of the imine to the final amine product is typically fast in the presence of a suitable reducing agent.

In the alkylation of butane-1,4-diamine, the primary intermediate is N-decylbutane-1,4-diamine. The relative reactivity of this intermediate compared to the starting diamine dictates the final product distribution. The formation of a cyclic intermediate, a substituted piperidine, is also a possibility, especially under conditions that favor intramolecular cyclization.

Green Chemistry Approaches and Sustainable Synthesis

The synthesis of this compound, a symmetrical secondary diamine, can be achieved through several pathways. A prominent and direct method is the double reductive amination of 1,4-diaminobutane (B46682) (putrescine) with decanal. This reaction involves the initial formation of a di-imine intermediate, which is subsequently reduced to the final diamine. Green chemistry principles are increasingly being applied to this process to minimize environmental impact, reduce waste, and improve atom economy. masterorganicchemistry.comrsc.org

Key strategies in green synthesis for this and related long-chain diamines include the development of advanced catalysts and the use of environmentally benign reaction media.

Catalyst Development for Environmentally Benign Production

Catalysis is central to the sustainable production of amines via reductive amination. rsc.org The development of both homogeneous and heterogeneous catalysts aims to achieve high selectivity and yield under mild conditions, often using molecular hydrogen as the ultimate clean reductant.

Homogeneous Catalysts: Pincer complexes of noble metals like ruthenium and iridium have demonstrated high efficiency in the amination of alcohols and aldehydes. acs.orgkanto.co.jp For instance, Cp*Ir complexes have been utilized for the direct reductive amination of ketones, using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source, a method applicable to diamine synthesis. organic-chemistry.org These catalysts are valued for their high activity and selectivity, which minimizes the formation of by-products. rsc.org

Heterogeneous Catalysts: To facilitate catalyst recovery and reuse—a cornerstone of green chemistry—significant research has focused on heterogeneous systems. Catalysts based on non-noble metals such as nickel, cobalt, and copper are particularly attractive due to their lower cost and toxicity. acs.orgorganic-chemistry.org For example, amorphous cobalt particles and nickel nanoparticles have been shown to effectively catalyze reductive aminations. organic-chemistry.org These catalysts are often supported on materials like alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂) to enhance stability and surface area. acs.org The table below summarizes various catalytic systems applicable to reductive amination for producing secondary amines.

| Catalyst System | Reactants | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Cp*Ir-Picolinamide Complexes | Ketones, Ammonium Formate | Transfer Hydrogenation | High efficiency for primary amine synthesis. | organic-chemistry.org |

| Amorphous Cobalt Particles | Aldehydes, aq. NH₃, H₂ | 80 °C, 1-10 bar H₂ | High activity and selectivity (99%) with a non-noble metal. | organic-chemistry.org |

| Nickel Nanoparticles | Aldehydes, Amines | 76 °C, Isopropanol | Transfer hydrogenation with a common solvent as the H₂ source. | organic-chemistry.org |

| Ru-PNP Pincer Complex | 1,4-Butanediol, NH₃ | 180 °C, H₂, Toluene | Homogeneous catalyst for diamination of diols. | tu-darmstadt.de |

| NiCuFeOx | Alcohols, Amines | Reflux, Argon | Simple mixed-oxide catalyst for N-alkylation without bases. | acs.org |

Solvent-Free and Aqueous Medium Reactions

Moving away from volatile organic compounds (VOCs) as reaction solvents is a primary goal of green chemistry. For the synthesis of N,N'-disubstituted diamines, solvent-free and aqueous-based methods offer significant environmental benefits.

Solvent-Free Synthesis: Reactions can be conducted by directly mixing the reactants, sometimes with grinding or heating. researchgate.net A solvent-free approach for synthesizing N,N,N',N'-tetra(2-hydroxybenzyl)diaminoalkanes has been demonstrated by reacting a diamine, paraformaldehyde, and a substituted phenol, showcasing a one-pot, three-component system. benthamdirect.comingentaconnect.com This methodology could be adapted for the synthesis of this compound by reacting 1,4-diaminobutane and decanal under neat conditions, potentially with a solid acid or metal catalyst to facilitate the reaction. researchgate.net

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactants may have low solubility in water, the use of surfactants or phase-transfer catalysts can overcome this limitation, sometimes even enhancing reactivity through hydrophobic effects. organic-chemistry.org For example, reductive amination has been successfully performed in water using nanomicelles to encapsulate the reactants. organic-chemistry.org Green synthesis of other nitrogen-containing heterocycles using water-driven procedures with reusable catalysts further supports the viability of this approach for diamine synthesis. rsc.orgnih.gov

| Methodology | Substrates | Key Advantages | Reference |

|---|---|---|---|

| Solvent-Free Grinding | Aromatic Aldehydes, Hexamethyldisilazane (HMDS) | High yields, simple procedure, no catalyst needed. | researchgate.net |

| Solvent-Free One-Pot Reaction | Diamine, Paraformaldehyde, Phenol | High atom economy, simple work-up. | benthamdirect.comingentaconnect.com |

| Aqueous Nanomicelle Catalysis | Aldehydes/Ketones, Amines | Eliminates organic solvents, mild conditions. | organic-chemistry.org |

| Aqueous Synthesis with Reusable Catalyst | Azides, Alkynes | Sustainable, eco-friendly, high eco-score. | rsc.org |

Derivatization and Functionalization of this compound

The derivatization of this compound involves chemically modifying the molecule to alter its properties for specific applications or to facilitate analysis. Functionalization can introduce new reactive groups, enabling the synthesis of more complex structures. As a secondary diamine, the molecule offers reactive sites at both nitrogen atoms and the adjacent α-carbon atoms.

Derivatization for Analysis: Long-chain amines are often derivatized to improve their volatility and thermal stability for analysis by gas chromatography (GC). d-nb.infoh-brs.de A common technique is acylation, where the amine hydrogens are replaced with an acyl group. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) are frequently used, as the resulting trifluoroacetylated derivatives are highly volatile and produce characteristic fragmentation patterns in mass spectrometry (MS), aiding in structural identification. d-nb.infoh-brs.de

Functionalization Reactions: The secondary amine groups are nucleophilic and can undergo a variety of further reactions:

N-Alkylation/N-Arylation: Reaction with additional alkyl halides or other electrophiles can lead to the formation of tertiary amines or quaternary ammonium salts. The latter are often used as surfactants or phase-transfer catalysts.

α-C–H Functionalization: Modern synthetic methods allow for the direct functionalization of the C-H bond at the carbon atom alpha to the amine nitrogen. nih.govrsc.org These redox-neutral processes can create new C-C or C-heteroatom bonds, providing access to complex molecular architectures without pre-functionalization of the starting materials. nih.govrsc.org For example, a three-component reaction of a secondary amine, an aldehyde, and a phosphine (B1218219) oxide can form a new C-P bond at the α-position. nih.gov

Electrophilic Amination: The secondary amine can be converted into an electrophilic aminating reagent. For instance, oxidation to a hydroxylamine (B1172632) derivative followed by reaction with an organozinc reagent in the presence of a cobalt catalyst allows for the formation of a new C-N bond, effectively creating a tertiary amine. acs.org

| Derivatization/Functionalization Method | Reagent/Catalyst | Purpose/Product Type | Reference |

|---|---|---|---|

| Acylation | Trifluoroacetic Anhydride (TFAA) | Enhances volatility for GC-MS analysis. | d-nb.infoh-brs.de |

| N-Alkylation | Alkyl Halides | Synthesis of tertiary amines and quaternary ammonium salts. | masterorganicchemistry.com |

| α-C–H Phosphonation | Aldehyde, Phosphine Oxide, Benzoic Acid | Forms α-amino phosphine oxides. | nih.gov |

| Electrophilic Amination | Organozinc Reagents, CoCl₂ | Late-stage functionalization to form polyfunctional tertiary amines. | acs.org |

| Attachment to Solid Support | Carbodiimides (e.g., DEC) | Immobilization for applications like solid-phase synthesis. | oup.com |

Coordination Chemistry of N,n Didecylbutane 1,4 Diamine As a Ligand

Ligand Design Principles and Chelation Properties

The design of N,N'-didecylbutane-1,4-diamine as a ligand is predicated on fundamental principles of coordination chemistry, particularly those related to chelation and the influence of substituent groups on the donor atoms.

This compound functions as a classic bidentate ligand, coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms. This chelation results in the formation of a stable seven-membered ring with the metal ion. The general structure of diamine ligands allows them to form such chelate rings, a common feature in coordination chemistry. libretexts.org The stability of the resulting metallacycle is a key driver for the coordination process. The two nitrogen donors can coordinate in a cis position in various geometries, such as square planar or octahedral, to satisfy the chelation requirement. rsc.orgyork.ac.uk This bidentate coordination is a fundamental aspect of its role as a ligand, providing a stable framework for the resulting metal complex.

The two long decyl (C₁₀H₂₁) chains on the nitrogen atoms exert significant steric and electronic effects on the coordination behavior of the ligand.

The coordination ability of this compound is highly dependent on the pH of the solution. The two amine groups can be protonated in acidic conditions, forming the corresponding diammonium cation. In this protonated state, the lone pairs on the nitrogen atoms are unavailable for coordination to a metal ion.

As the pH increases, the amine groups deprotonate, rendering the ligand neutral and capable of coordination. The kinetics of oxidation of analogous N,N'-dibenzyl-1,4-diaminobutanes show a dependence on pH, with maximal rates suggesting that a singly charged or neutral form of the substrate is the active species. nih.govnih.gov The rate constant for the reduction of flavin by N,N'-dibenzyl-1,4-diaminobutane decreases significantly below a pKa of approximately 8, highlighting the need for a neutral nitrogen at the site of oxidation. nih.gov This indicates that for this compound, effective coordination to metal ions will occur in neutral to alkaline conditions where at least one, and preferably both, of the nitrogen atoms are deprotonated and thus available to act as Lewis bases. The equilibrium between the protonated and neutral forms is crucial for controlling the formation of metal complexes in solution. researchgate.net

Structural Analysis of this compound Coordination Compounds

Single-Crystal X-ray Diffraction Studies of Complex Geometries

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional structure of coordination compounds. ucibio.pticcs.edu Analysis of a suitable single crystal of a metal complex with this compound would provide detailed information on its solid-state geometry.

Key structural details that would be revealed include:

Coordination Geometry: The geometry around the metal center (e.g., octahedral, tetrahedral, square planar) would be determined.

Binding Mode: It would confirm whether the ligand is acting in a chelating fashion (binding to a single metal center) or as a bridging ligand spanning two metal centers.

Conformation: The conformation of the flexible butane-1,4-diamine backbone (e.g., anti or gauche) would be established.

Bond Parameters: Precise measurements of metal-nitrogen bond lengths and the bond angles within the coordination sphere would be obtained. tcd.ie

Supramolecular Packing: The arrangement of the molecules in the crystal lattice would be visualized, revealing how the long decyl chains pack and interact with each other, potentially forming interdigitated layers or other organized motifs. nih.govmdpi.com

Illustrative Table of Potential Crystallographic Data

| Parameter | Hypothetical Value/Information |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Metal-Nitrogen Bond Length | 2.1 - 2.3 Å (for a first-row transition metal) |

| N-Metal-N Angle (chelate) | ~90° |

| Ligand Conformation | Butane (B89635) chain in anti conformation |

| Crystal Packing | Interdigitated bilayer structure due to decyl chains |

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are crucial for confirming the coordination of the ligand to the metal ion in solution and solid states and for probing the electronic environment of the resulting complex.

Infrared (IR) Spectroscopy: Coordination of the amine groups to a metal center is expected to cause noticeable shifts in the IR spectrum. The N-H stretching vibration (typically ~3300-3400 cm⁻¹) would shift to a lower frequency and broaden upon complexation. Similarly, the C-N stretching vibrations would also be altered, providing clear evidence of metal-ligand bond formation. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H and ¹³C NMR spectra, the signals corresponding to the nuclei in the vicinity of the coordinating nitrogen atoms would be most affected. The protons on the carbons adjacent to the nitrogen (-CH₂-N) and the N-H proton would likely experience a downfield shift upon donation of electron density to the metal ion.

UV-Visible (UV-Vis) Spectroscopy: For complexes involving transition metals with partially filled d-orbitals, UV-Vis spectroscopy could reveal ligand field (d-d) transitions. scirp.org The energy of these transitions provides information about the geometry and the ligand field strength. Additionally, ligand-to-metal charge transfer (LMCT) bands might appear, where an electron is excited from a ligand-based orbital to a metal-based orbital. researchgate.net

Table: Expected Spectroscopic Shifts Upon Coordination

| Spectroscopic Technique | Observable Change |

| IR Spectroscopy | Shift of ν(N-H) and ν(C-N) stretching frequencies to lower wavenumbers. |

| ¹H NMR Spectroscopy | Downfield shift of resonances for protons on carbons alpha and beta to the N atoms. |

| ¹³C NMR Spectroscopy | Downfield shift of resonances for carbons alpha and beta to the N atoms. |

| UV-Vis Spectroscopy | Appearance of new absorption bands in the visible region corresponding to d-d or LMCT transitions. |

Reactivity and Catalytic Potential of this compound Metal Complexes

The unique combination of coordinating amine groups and long hydrophobic chains suggests that metal complexes of this ligand could have significant potential in catalysis. nih.govescholarship.org

Role in Homogeneous and Heterogeneous Catalysis

Homogeneous Catalysis: The presence of two long decyl chains would significantly enhance the solubility of the metal complexes in nonpolar organic solvents. This is a highly desirable property for homogeneous catalysis, allowing the catalyst to operate in the same phase as the reactants in a wide range of organic transformations, such as hydrogenations, oxidations, or cross-coupling reactions. beilstein-journals.orgnih.gov The flexible backbone could allow the catalyst to adopt a geometry favorable for substrate binding and activation.

Heterogeneous Catalysis: The long alkyl chains provide a handle for immobilizing the catalytic complexes onto solid supports like silica (B1680970), alumina (B75360), or polymers. This heterogenization would combine the high selectivity of a molecular catalyst with the practical advantages of a solid catalyst, namely easy separation from the reaction mixture and potential for recycling, contributing to more sustainable chemical processes.

Electrocatalytic and Photocatalytic Applications

Electrocatalysis: Metal complexes are widely studied as electrocatalysts for important chemical reactions like the hydrogen evolution reaction (HER), oxygen reduction reaction (ORR), and the reduction of carbon dioxide. rsc.orgillinois.edu A complex of this compound could be designed for such applications. The ligand would modulate the redox potential of the metal center, a key parameter in electrocatalysis. nsf.gov Furthermore, the hydrophobic chains could be used to anchor the catalyst onto an electrode surface, facilitating efficient electron transfer. liverpool.ac.uk

Photocatalysis: Transition metal complexes can absorb visible light to reach an excited state, which can then drive chemical reactions through energy or electron transfer. nih.govmdpi.com The this compound ligand would influence the photophysical properties (e.g., absorption wavelength, excited-state lifetime) of the metal center. nih.gov Such complexes could potentially be used in light-driven organic synthesis or for the photocatalytic reduction of CO₂. beilstein-journals.orgbeilstein-journals.org The long alkyl chains might also promote the formation of organized assemblies that could enhance light-harvesting efficiency.

Supramolecular Chemistry and Self Assembly of N,n Didecylbutane 1,4 Diamine Systems

Self-Assembly into Ordered Architectures

The interplay of the intermolecular forces described above drives the spontaneous organization of N,N'-didecylbutane-1,4-diamine molecules into well-defined, functional architectures.

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a solid substrate. nih.gov Molecules like this compound are excellent candidates for forming SAMs on appropriate surfaces, such as gold, silicon, or mica.

The formation process involves the chemisorption or physisorption of the hydrophilic diamine "headgroup" onto the substrate. Following this initial attachment, the long decyl "tails" extend away from the surface. Driven by the minimization of free energy, the molecules pack tightly together to maximize the van der Waals interactions between the alkyl chains. nih.gov This process results in a dense, quasi-crystalline, and highly oriented monolayer. aps.org The flexible butane (B89635) spacer in the headgroup can provide the conformational freedom needed to achieve optimal packing density of the alkyl chains. Such SAMs can be used to precisely modify the surface properties of materials, including their wettability, adhesion, and charge injection characteristics. szfki.hu

As an amphiphilic molecule, this compound is expected to form aggregates like micelles and vesicles in solution to sequester its hydrophobic alkyl chains from a polar solvent (like water) or its hydrophilic headgroup from a nonpolar solvent.

Micelles are typically spherical aggregates where the hydrophobic tails form a core and the hydrophilic heads form a shell at the interface with the solvent. mpg.de

Vesicles are larger, hollow spheres composed of a bilayer of amphiphilic molecules, enclosing a volume of the solvent. The formation of vesicles versus micelles is often governed by the geometry of the molecule, described by a packing parameter. researchgate.net

The behavior of this compound can be inferred from studies on similar systems. Research on amino acid-based surfactants using various linear diamines (including 1,4-diaminobutane) as counterions shows that the diamine structure significantly influences aggregation. mdpi.com Specifically, longer and more flexible diamine spacers were found to lower the critical micelle concentration (CMC)—the concentration at which micelles begin to form—due to more effective binding and charge neutralization at the micelle surface. mdpi.com This suggests that the flexible butane-1,4-diamine unit would be highly effective at promoting micellization. At certain concentrations and conditions, a transition from vesicles to micelles can occur, often driven by the addition of another surfactant or a change in the environment. nih.govcsic.es

Table 2: Influence of Diamine Counterion on Micelle Formation Data adapted from studies on undecanoic acid-amino acid surfactants, illustrating the effect of diamine spacer length on Critical Micelle Concentration (CMC). This demonstrates the role the butane-1,4-diamine moiety can play. mdpi.com

| Surfactant System (Und-Gly with...) | Diamine Counterion | Number of Carbons in Spacer | CMC (mM) |

|---|---|---|---|

| System 1 | 1,2-diaminoethane | 2 | 22.5 |

| System 2 | 1,3-diaminopropane | 3 | 16.2 |

| System 3 | 1,4-diaminobutane (B46682) | 4 | 13.0 |

| System 4 | 1,5-diaminopentane | 5 | 10.3 |

| System 5 | 1,6-diaminohexane | 6 | 8.9 |

Liquid Crystalline Phases and Gelators

There is no specific data found in the reviewed literature detailing the formation of liquid crystalline phases or the gelation properties of this compound. The formation of such phases is highly dependent on molecular shape, polarity, and the ability of molecules to self-assemble into ordered, anisotropic structures. While the amphiphilic nature of this compound, with its long alkyl chains and a polar diamine core, suggests potential for such behavior, experimental verification and characterization are not available in the searched scientific reports.

Host-Guest Chemistry and Molecular Recognition

The capacity of a molecule to act as a host in host-guest chemistry relies on its ability to form a well-defined cavity or binding site to selectively interact with guest molecules.

Interaction with Anionic and Neutral Species

No specific studies on the interaction of this compound with anionic or neutral species were identified. Research on a related but structurally different molecule, N,N'-bis[4-(dimethylaminophenyl)methyl]butane-1,4-diamine, has been conducted in the context of its interaction with cucurbiturils, where it acts as a guest molecule. worktribe.com However, the presence of bulky dimethylaminophenyl groups in this derivative fundamentally alters its electronic and steric properties compared to the simple decyl chains of the subject compound, making these findings inapplicable.

Development of Responsive Supramolecular Materials

Computational and Theoretical Investigations of N,n Didecylbutane 1,4 Diamine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to study the electronic structure and intrinsic properties of a single molecule in the absence of solvent or other interacting species. nrel.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, forming the basis for understanding its geometry, stability, and reactivity. nih.gov

The electronic structure of N,N'-didecylbutane-1,4-diamine is characterized by its constituent parts: two long saturated alkyl (decyl) chains, a flexible butane (B89635) spacer, and two secondary amine groups. The most significant features in its electronic landscape are the lone pairs of electrons on the two nitrogen atoms.

Quantum chemical calculations reveal the distribution and energy levels of the molecular orbitals (MOs). uci.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are fundamental to the molecule's chemical reactivity and electronic properties. researchgate.net

HOMO (Highest Occupied Molecular Orbital): For this compound, the HOMO is typically localized on the non-bonding lone pair orbitals of the nitrogen atoms. The energy of the HOMO is related to the molecule's ability to donate electrons (i.e., its basicity and nucleophilicity).

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is generally distributed across the antibonding σ* orbitals of the C-N and C-H bonds. Its energy relates to the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited electronically. researchgate.net

Table 1: Conceptual Molecular Orbitals and Electronic Properties of this compound This table is based on general principles of quantum chemistry applied to diamine structures.

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO | Highest energy orbital containing electrons. | Primarily located on the nitrogen lone pairs; determines electron-donating ability (basicity, nucleophilicity). |

| LUMO | Lowest energy orbital without electrons. | Typically associated with antibonding σ* orbitals; determines electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and electronic excitation energy. A smaller gap implies higher reactivity. researchgate.net |

| Electron Density | Distribution of electrons throughout the molecule. | High electron density is concentrated around the nitrogen atoms due to their lone pairs. |

Due to the presence of multiple single bonds, this compound can exist in a vast number of different three-dimensional arrangements, or conformations. unacademy.com Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. auremn.org.brethz.ch

The conformational landscape is primarily dictated by rotations around the C-C bonds of the butane core and the C-N bonds. unacademy.com The long decyl chains add immense complexity, creating a high-dimensional potential energy surface.

Energy minimization algorithms, such as steepest descent and conjugate gradients, are used to locate the stable, low-energy conformations. gromacs.org These methods systematically adjust the molecular geometry to find a structure where the net forces on all atoms are close to zero. gromacs.org For the butane backbone, key conformations include the anti (most stable, with the N-C bonds at 180°) and gauche arrangements. unacademy.com The orientation of the long decyl chains relative to each other and the central diamine unit will also significantly impact stability due to steric hindrance.

Table 2: Key Dihedral Angles and Potential Conformations for the Butane Core Based on conformational analysis principles of n-butane and substituted alkanes. unacademy.comresearchgate.net

| Dihedral Angle | Description | Expected Low-Energy State | Notes |

|---|---|---|---|

| N-C1-C2-C3 | Torsion around the first C-C bond of the spacer. | Anti or Gauche | The specific preference depends on interactions with the decyl chain. |

| C1-C2-C3-C4 | Torsion around the central C-C bond of the spacer. | Anti (trans) | This conformation minimizes steric clash between the two ends of the diamine. |

| C2-C3-C4-N | Torsion around the third C-C bond of the spacer. | Anti or Gauche | Symmetrical to the N-C1-C2-C3 torsion. |

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. plos.org

Vibrational Spectroscopy (IR/Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, this allows for the assignment of specific peaks in an experimental IR or Raman spectrum to the stretching and bending modes of its bonds (e.g., N-H, C-H, C-N, C-C). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can predict the 1H and 13C NMR chemical shifts. plos.orgresearchgate.net These predictions are highly sensitive to the molecule's conformation, and comparing calculated spectra for different conformers with experimental results can help determine the dominant conformation in solution. plos.org

Reactivity Prediction: Beyond the HOMO-LUMO gap, other quantum chemical descriptors can predict reactivity. The distribution of electrostatic potential on the molecular surface can identify the electron-rich (negative potential, e.g., around the nitrogen atoms) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Conformational Landscapes and Energy Minimization

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying a single molecule, molecular dynamics (MD) simulations are used to study the behavior of large systems containing many molecules over time. mdpi.comwustl.edu MD simulations model atoms as classical particles and use a force field to describe the potential energy of the system, allowing for the simulation of dynamic processes like self-assembly and intermolecular interactions. biorxiv.org

The structure of this compound, with its hydrophilic diamine "head" group and two long hydrophobic decyl "tails," makes it an amphiphilic molecule. Such molecules are known to spontaneously form ordered structures, or self-assemble, at interfaces, such as the boundary between water and air or water and oil. mdpi.commaster-serp.eu

MD simulations are well-suited to model these phenomena:

A typical simulation would involve placing numerous this compound molecules in a simulation box with water.

Over the course of the simulation, which can span nanoseconds to microseconds, the hydrophobic tails would aggregate to minimize their contact with water, while the hydrophilic amine groups would remain exposed to the aqueous phase. biorxiv.org

This process can lead to the formation of various structures, such as micelles, bilayers, or monolayers at the water's surface, depending on the concentration and conditions. rsc.orgsemanticscholar.org Simulations can provide a step-by-step view of this assembly process, revealing the mechanisms and intermediate structures involved. nih.gov

The self-assembly and bulk properties of this compound are governed by the interplay of various non-covalent intermolecular forces. arxiv.org MD simulations provide a detailed understanding of the dynamics of these interactions. nih.gov

The primary forces at play are:

Hydrogen Bonding: The secondary amine groups (N-H) can act as both hydrogen bond donors and acceptors. MD simulations can track the formation and lifetime of hydrogen bonds between neighboring diamine molecules, which are crucial for the stability of any assembled structure. aps.org

Van der Waals Forces: These are attractive forces that exist between all atoms and are particularly significant for the long, nonpolar decyl chains. libretexts.org The packing and alignment of these chains to maximize van der Waals interactions is a primary driving force for self-assembly. nih.gov

MD simulations can quantify these interactions, for instance, by calculating radial distribution functions, which show the probability of finding one atom at a certain distance from another, providing a picture of the local molecular environment. nih.gov

Table 3: Intermolecular Interactions in this compound Systems

| Interaction Type | Molecular Origin | Role in System Behavior |

|---|---|---|

| Hydrogen Bonding | Between N-H donor and N acceptor of the amine groups. aps.org | Key for stabilizing head-group interactions in aggregates; influences the structure of self-assembled monolayers. |

| Van der Waals Forces | Between the hydrophobic decyl chains. libretexts.org | Primary driving force for aggregation (hydrophobic effect); promotes ordered packing of the alkyl tails. |

| Dipole-Dipole Interactions | Between the polar amine groups. | Contributes to the cohesion between molecules in the condensed phase. |

Predicting Behavior in Different Solvent Environments

The behavior of this compound in solution is significantly influenced by the nature of the solvent. Computational methods, such as molecular dynamics (MD) simulations and quantum mechanical calculations, can predict how the molecule will behave in different solvent environments, from polar to non-polar.

A key parameter in these predictions is the solvation free energy , which represents the energy change when a molecule is transferred from a vacuum to a solvent. mpg.deresearchgate.netosti.gov Calculating this value for this compound in various solvents would reveal its solubility and partitioning behavior. For instance, in aqueous environments, the long, non-polar decyl chains are expected to exhibit hydrophobic behavior, leading to aggregation or preferential partitioning into non-polar phases. In contrast, in non-polar organic solvents, the molecule would likely adopt a more extended conformation.

Another important aspect is the solvent-accessible surface area (SASA) , which quantifies the portion of the molecule's surface that is accessible to solvent molecules. nih.govnih.govwikipedia.orgresearchgate.netmdtraj.org Computational tools can calculate the SASA for different conformations of this compound in various solvents. It is anticipated that in water, the hydrophobic alkyl chains would have a minimal SASA as they fold to reduce contact with the polar solvent, while the amine groups would remain more exposed. The opposite would be expected in a non-polar solvent.

Table 1: Predicted Solvent-Dependent Properties of this compound (Hypothetical Data)

| Solvent | Dielectric Constant | Predicted Solvation Free Energy (kcal/mol) | Predicted Average SASA (Ų) | Predominant Conformation |

| Water | 78.4 | Positive (Low Solubility) | Lower | Globular/Micellar |

| Ethanol | 24.5 | Slightly Negative | Intermediate | Partially Extended |

| Hexane | 1.88 | Negative (High Solubility) | Higher | Extended |

| DMSO | 46.7 | Slightly Negative | Intermediate | Partially Extended |

This table presents hypothetical data based on the expected behavior of long-chain diamines in different solvents. Actual values would require specific computational studies.

In Silico Studies of this compound Complexes

The two amine groups in this compound can act as ligands, binding to metal ions to form coordination complexes. nih.gov Computational studies are invaluable for understanding the nature of these interactions and the properties of the resulting complexes. arxiv.orgmdpi.com

Ligand-Metal Binding Affinity Calculations

The strength of the interaction between this compound and a metal ion is quantified by the binding affinity . biorxiv.org Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, can be used to calculate the binding energy and binding free energy of the resulting metal complexes. mdpi.com These calculations can predict which metal ions will form the most stable complexes with the ligand. nih.gov

The long decyl chains can influence the coordination geometry and stability of the metal complexes through steric hindrance. mdpi.com Computational models can explore different coordination modes and predict the most favorable structures. mdpi.com

Table 2: Calculated Binding Affinities of this compound with Various Metal Ions (Hypothetical Data)

| Metal Ion | Coordination Number | Predicted Binding Energy (kcal/mol) | Predicted Dominant Geometry |

| Cu(II) | 4 | -45.2 | Distorted Tetrahedral |

| Ni(II) | 4 | -40.8 | Square Planar |

| Zn(II) | 4 | -38.5 | Tetrahedral |

| Co(II) | 4 | -35.1 | Tetrahedral |

This table provides hypothetical binding energy values to illustrate the type of data obtained from such calculations. The actual values would depend on the specific computational methodology employed.

Reaction Mechanism Simulations for Catalysis

Metal complexes of diamine ligands can act as catalysts in various chemical reactions. rsc.org Computational simulations can be employed to investigate the potential catalytic activity of this compound metal complexes. By modeling the reaction pathway, researchers can identify transition states, calculate activation energies, and elucidate the step-by-step mechanism of the catalytic cycle. mdpi.com

For instance, if a metal complex of this compound were to catalyze a hydrogenation reaction, simulations could track the binding of the reactants to the metal center, the insertion of the double bond, and the final product release. This level of detail is often difficult to obtain through experimental means alone and can guide the rational design of more efficient catalysts. nih.govnih.govnih.govnih.gov

Applications in Advanced Materials Science Using N,n Didecylbutane 1,4 Diamine Derivatives

Role as Building Blocks in Polymeric Materials

The fundamental structure of N,N'-didecylbutane-1,4-diamine, featuring two reactive secondary amine groups, positions it as a valuable building block in polymer chemistry. The presence of the long decyl chains is expected to impart unique properties, such as flexibility, hydrophobicity, and solubility in non-polar solvents, to the resulting polymers.

Polyamides and polyurethanes are two of the most versatile classes of polymers, and their synthesis often relies on the reaction of diamines with dicarboxylic acids (or their derivatives) and diisocyanates, respectively. mdpi.comsavemyexams.com

Polyamides: In polyamide synthesis, a diamine monomer reacts with a dicarboxylic acid via condensation polymerization to form repeating amide linkages. savemyexams.com The use of this compound as the diamine monomer would result in a polyamide with long alkyl side chains. Unlike the rigid, crystalline structures often seen in polyamides like Nylon 6,6, the decyl groups would disrupt inter-chain hydrogen bonding and chain packing. rsc.org This disruption is hypothesized to decrease crystallinity, lower the melting point, and increase the polymer's solubility in organic solvents. The resulting material would likely be more flexible and have significantly enhanced hydrophobicity.

Polyurethanes and Poly(urethane-urea)s: Polyurethanes are synthesized from diols and diisocyanates, but diamines can be used as chain extenders to create poly(urethane-urea)s (PUUs). mdpi.comoszk.hu In this role, this compound would react with an isocyanate-terminated prepolymer. The long decyl chains would act as soft segments within the polymer structure, enhancing elastomeric properties and providing internal plasticization. This could lead to the development of novel thermoplastic elastomers with high durability and water resistance. mdpi.com A recent isocyanate-free method for polyurethane synthesis, which reacts diamines with specialized carbonate compounds, could also utilize this monomer to create high-purity, specialized polymers. kobe-u.ac.jp

Table 1: Predicted Influence of this compound as a Monomer on Polymer Properties This table presents hypothesized properties based on established principles of polymer chemistry.

| Property | Polyamide with 1,4-Butanediamine | Predicted Polyamide with this compound | Rationale |

| Crystallinity | High | Low | Decyl chains disrupt intermolecular hydrogen bonding and chain packing. |

| Melting Point | High | Lower | Reduced crystallinity and weaker inter-chain forces. |

| Solubility | Soluble in strong acids/polar solvents | Improved solubility in common organic solvents. | The non-polar alkyl chains increase affinity for non-polar solvents. |

| Flexibility | Rigid | High | The long, flexible alkyl chains act as internal plasticizers. |

| Hydrophobicity | Moderate | Very High | The two C10 hydrocarbon chains create a highly water-repellent character. |

Cross-linking transforms linear polymer chains into a three-dimensional network, dramatically altering their mechanical and chemical properties. nagase.com Amine-based agents are widely used to cross-link polymers containing reactive groups like epoxides or carboxylic acids.

This compound, with its two reactive amine hydrogens, can function as a bifunctional cross-linker. The butane-diamine core provides the linking sites, while the two long decyl chains would introduce a significant degree of flexibility and spacing between the main polymer chains. This is in contrast to shorter, more rigid diamine cross-linkers like 1,4-diaminobutane (B46682), which create a tighter, more brittle network. mdpi.com

The incorporation of this compound as a cross-linker is expected to produce polymer networks with:

Enhanced Elasticity: The flexible C10 chains would allow the network to deform and recover, leading to elastomeric or rubber-like properties.

Increased Hydrophobicity: The hydrocarbon nature of the cross-linker would make the resulting material highly resistant to water and aqueous solutions. google.com

Improved Impact Resistance: The ability of the flexible cross-links to absorb energy could lead to materials with greater toughness and durability.

Such cross-linked polymers could find use in specialty coatings, adhesives, and robust elastomeric materials where a combination of flexibility and chemical resistance is required.

Monomers for Polyamides and Polyurethanes

Functional Materials Development

Beyond their structural roles, derivatives of this compound can be integral to the creation of materials with specific, engineered functions.

Polymeric membranes are critical for processes like gas separation and liquid purification. nih.govmdpi.com Modifying membrane materials by cross-linking is a common strategy to improve their performance, such as enhancing selectivity and resisting plasticization (swelling) by certain chemicals. mdpi.commdpi.com

Using this compound to cross-link a polymer membrane (e.g., a polyimide) would impart distinct characteristics. The most significant effect would be a dramatic increase in the membrane's surface and bulk hydrophobicity. mdpi.com This property is highly desirable for specific separation applications:

Pervaporation: For separating organic compounds from water, a hydrophobic membrane that preferentially allows the organic component to pass through is needed.

Oil-Water Separation: Membranes with high hydrophobicity and oleophilicity (oil-attracting) are essential for purifying water contaminated with oils.

Gas Separation: While the long alkyl chains might decrease packing efficiency and potentially lower size-sieving selectivity for some gas pairs, they could enhance the separation of non-polar gases (like methane) from polar ones (like water vapor). kaust.edu.sa

Table 2: Predicted Impact of Diamine Cross-linker on Membrane Surface Properties This table presents hypothesized properties based on known material science principles.

| Cross-linking Agent | Expected Water Contact Angle | Primary Separation Mechanism | Potential Application |

| 1,4-diaminobutane | Moderate (~60-80°) | Size/Diffusion Selectivity | H₂/CO₂ Separation mdpi.com |

| This compound | Very High (>100°) | Hydrophobic Interaction / Solubility-Diffusion | Oil-Water Separation, Organic Solvent Pervaporation mdpi.com |

Chemosensors are devices that use a chemical interaction to produce a detectable signal (e.g., a change in color or fluorescence) in the presence of a specific analyte. nih.govnih.gov The design of these sensors often involves a receptor molecule that selectively binds to the target. Diamines can be incorporated into these receptors to act as binding sites, particularly for metal ions. uzh.ch

This compound could be used in chemosensor design in several ways:

Analyte Recognition: The two amine groups could act as a chelating unit to bind specific metal cations. The binding event would alter the electronic environment, which could be transduced into a fluorescent or colorimetric signal if the diamine is attached to a chromophore. rsc.org

Creation of a Hydrophobic Pocket: The long decyl chains can create a non-polar microenvironment around the binding site. This could enable the selective detection of non-polar organic molecules in aqueous media by providing a favorable hydrophobic pocket for the analyte to bind.

Surface Modification: The molecule could be used to functionalize the surface of a sensor platform (e.g., a gold electrode or silica (B1680970) nanoparticle), creating a hydrophobic layer that concentrates non-polar analytes near the sensing surface.

Organic electronic devices, such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs), are built from specialized organic semiconductor materials. rsc.orgcas.org While the highly aliphatic and insulating nature of the decyl chains makes this compound itself an unlikely candidate for a charge-transporting semiconductor, it could serve crucial secondary roles. researchgate.net

The development of high-performance n-type (electron-conducting) and ambipolar organic semiconductors has been a significant challenge. rsc.orgstanford.edu Additives and matrix materials are often used to control the morphology and electronic properties of the active semiconductor layer.

Potential roles for this compound in this field include:

Solution-Processable Dielectrics: The compound's expected solubility and flexibility could make it a component in a blend for a polymeric gate dielectric layer in OTFTs.

Morphology Control Additive: In bulk heterojunction devices like organic solar cells, small amounts of an additive can influence the phase separation between donor and acceptor materials. The long alkyl chains of this diamine could be used to tune this nanoscale morphology.

Insulating Matrix: It could be used as a host matrix to disperse semiconducting polymers or nanoparticles, effectively isolating them from each other to study single-molecule properties or to prevent aggregation in certain device architectures. researchgate.netmdpi.com

Conclusion and Future Research Directions

Synthesis and Reaction Control Advancements

Future investigations into N,N'-didecylbutane-1,4-diamine should prioritize the development of highly efficient and selective synthetic routes. While classical methods involving the N-alkylation of 1,4-butanediamine are feasible, advancements could focus on novel catalytic systems that minimize byproducts and maximize yield. A plausible route for industrial-scale production could involve the catalytic hydrogenation of the corresponding succinic acid dinitrile in the presence of decyl precursors, followed by hydrolysis of an intermediate like N,N'-diacetyl-1,4-diaminobutane. google.com

Further research should explore advanced methodologies to control these reactions. For instance, the use of polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) as a promoter, potentially coupled with microwave irradiation, could offer a solvent-free and rapid method for related cyclization or condensation reactions, a technique that has proven effective for other N-acyl diamines. researchgate.net The development of stereocontrolled synthesis pathways could also yield enantiomerically pure forms of the compound, opening up new possibilities in chiral materials science. researchgate.net

Table 1: Potential Synthesis & Control Strategies

| Research Focus | Potential Methodology | Anticipated Advancement |

|---|---|---|

| High-Yield Synthesis | Catalytic reductive amination of 1,10-decanedial with 1,4-butanediamine | Streamlined, one-pot synthesis from readily available precursors. |

| Green Chemistry | Biocatalytic synthesis using engineered enzymes | Renewable-source-based production, reducing reliance on petrochemicals. google.com |

| Reaction Control | Microwave-assisted organic synthesis (MAOS) | Significant reduction in reaction times and improved energy efficiency. researchgate.net |

| Stereoselectivity | Asymmetric catalysis | Access to chiral versions of the molecule for specialized applications. |

Expanding the Scope of Coordination Chemistry

The two nitrogen atoms in the butane-1,4-diamine core act as Lewis bases, making them excellent donor sites for coordinating with metal ions. byjus.com Future research should systematically explore the coordination chemistry of this compound with a wide range of transition metals. As a chelating ligand, it can form stable five-membered rings with a metal center, a highly favorable configuration. nih.gov

The long decyl chains are expected to profoundly influence the properties of the resulting metal complexes. mdpi.com They could impart high solubility in nonpolar solvents or drive the self-assembly of metallo-amphiphiles in aqueous media. Research should investigate the coordination geometries (e.g., tetrahedral, square planar, octahedral) that form with different metal ions like Cu(II), Pt(II), and Fe(II). nih.govlibretexts.org Understanding how the flexible butane (B89635) backbone and the bulky alkyl chains dictate the final structure and stability of these coordination compounds is a key research goal. researchgate.net These novel metal complexes could find applications in catalysis, magnetism, or as precursors for advanced materials.

Novel Supramolecular Architectures and Dynamic Systems

The amphiphilic character of this compound makes it an ideal building block for creating novel supramolecular architectures. tue.nl The interplay between the hydrophilic diamine "head" and the two hydrophobic decyl "tails" can drive self-assembly into various ordered structures such as micelles, vesicles, nanotubes, or lamellar sheets in appropriate solvents. rsc.org

Future work should focus on characterizing these self-assembled structures using techniques like transmission electron microscopy (TEM) and X-ray diffraction. A study on a related molecule, (E,E)-N,N'-bis(4-nitrobenzylidene)butane-1,4-diamine, revealed the formation of complex three-dimensional supramolecular structures through a combination of π-stacking and other non-covalent interactions, highlighting the potential for this compound to form intricate networks. nih.gov Furthermore, the assembly process could be controlled by external stimuli such as pH (by protonating the amine groups), temperature, or the presence of specific guest molecules, leading to the creation of dynamic, responsive systems. tue.nl Such systems could be engineered for applications in controlled release or as templates for nanomaterial synthesis. nih.gov

Integration with Machine Learning and Artificial Intelligence for Predictive Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) offers a powerful paradigm for accelerating discovery. springernature.com Future research on this compound and its derivatives would benefit immensely from these computational tools. ML models can be developed and trained on datasets of similar long-chain amines to predict key properties. greenstonebio.com

Table 2: AI/ML Applications in Future Research

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Property Prediction | Use graph neural networks to predict physicochemical properties like solubility, melting point, and self-assembly behavior. greenstonebio.commedchemexpress.com | Drastically reduce the need for laborious trial-and-error experimentation. |

| Generative Models | Design novel derivatives of this compound with optimized properties for specific applications (e.g., enhanced metal binding). frontiersin.org | Explore a vast chemical space to identify high-potential candidate molecules for synthesis. springernature.com |

| Reaction Optimization | Predict optimal reaction conditions (catalyst, temperature, solvent) for synthesizing the compound and its analogues. | Improve synthetic efficiency, yield, and sustainability. |

| Binding Affinity Prediction | Develop deep learning models to predict the binding affinity of the molecule for various metal ions or within host-guest systems. arxiv.org | Guide the design of highly selective ligands and functional supramolecular materials. |

By leveraging AI, researchers can move from a sequential design-make-test-analyze cycle to a more integrated and predictive approach, significantly accelerating the development of new materials based on the this compound scaffold.

Interdisciplinary Research Opportunities

The unique structural features of this compound open doors to a wide array of interdisciplinary research fields. Its potential applications are not confined to traditional chemistry but extend into materials science, nanotechnology, and beyond.

Materials Science: As a diamine, it can serve as a monomer for the synthesis of novel polyamides and polyimides. The long decyl side chains would act as internal plasticizers, potentially creating polymers with unique thermal and mechanical properties, analogous to how 1,4-butanediamine is a key monomer for the engineering plastic Polyamide-4,6. google.com

Nanotechnology: The self-assembling properties of the molecule could be harnessed to create functional nanostructures. For instance, vesicles formed from this compound could be explored as nanocarriers in drug delivery systems, where the amphiphilic nature facilitates encapsulation of therapeutic agents. nih.gov Its metal complexes might form nanoparticles with interesting catalytic or electronic properties.

Surface Science: When deposited on surfaces, this compound could form self-assembled monolayers (SAMs). The terminal amine groups could be further functionalized, allowing for the creation of tailored surfaces with specific wettability, adhesion, or biocompatibility properties.

Collaborative efforts between synthetic chemists, materials scientists, physicists, and engineers will be crucial to fully realize the potential of this versatile molecular building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.